molecular formula C12H12F3N3 B13736827 N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine CAS No. 33469-10-2

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine

Cat. No.: B13736827
CAS No.: 33469-10-2
M. Wt: 255.24 g/mol
InChI Key: FSTOASXUGSKDBZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is a benzimidazole derivative characterized by a trifluoromethyl-substituted imidazole ring attached to a dimethylamino-substituted benzene ring.

Properties

CAS No.

33469-10-2

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]aniline

InChI

InChI=1S/C12H12F3N3/c1-18(2)9-5-3-8(4-6-9)11-16-7-10(17-11)12(13,14)15/h3-7H,1-2H3,(H,16,17)

InChI Key

FSTOASXUGSKDBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

SNAr and Reduction Route

This method, described in EP1896425B1 and CA2833394C, involves two principal steps:

Step Description Reagents & Conditions Notes
A Nucleophilic aromatic substitution to form 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole React 3-nitro-5-trifluoromethylbenzene with 4-methyl-1H-imidazole in presence of a strong base (potassium alkoxide, sodium hydride, potassium carbonate, or phosphate) Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP) are employed. Microwave irradiation may be used to accelerate the reaction.
B Catalytic hydrogenation of the nitro group to yield the amine Hydrogen gas with palladium on charcoal catalyst in an appropriate solvent Produces the target amine compound with high purity.

This approach is efficient, safe, and cost-effective, with the possibility of isolating intermediate salts for purification. The use of polar aprotic solvents facilitates the nucleophilic substitution, while catalytic hydrogenation is a standard reduction method.

Multi-Step Functional Group Interconversion Route

Outlined in EP3095782A1, this method involves a sequence of reactions starting from halogenated trifluoromethylbenzene derivatives:

Step Description Reagents & Conditions Notes
1 Reaction of a halogenated intermediate (formula VI or X) with a C1-C4 alkanol in presence of an acid (pKa < 5) Acidic conditions with methanol, ethanol, isopropanol, or tert-butanol Converts halogenated intermediate to an alcohol derivative.
2 Reaction of the alcohol derivative with hydroxylamine or its salt in presence of a base (B2) Bases such as LiOH, NaOH, KOH, CsOH, Ca(OH)2 in solvents freely miscible with water Forms an oxime intermediate (formula XI).
3 Conversion of the oxime to the target amine by treatment with a strong base (B1) or dehydration agent (DA1) Strong bases with pKb < 5 (e.g., inorganic hydroxides or carbonates) or dehydration agents Final step yields the desired amine compound (formula I).

This method emphasizes the use of environmentally benign solvents (water and water-miscible alcohols), and allows for industrial scalability due to mild conditions and readily available reagents.

Alternative Synthetic Variants

Additional variants include:

  • Coupling of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in presence of strong base followed by palladium-catalyzed arylamination and hydrolysis to yield the amine hydrochloride salt, which can be converted to the free base (CA2833394C).
  • Nitration of 2-bromo-5-fluoro-benzotrifluoride followed by catalytic hydrogenation to prepare 3-fluoro-5-trifluoromethyl-phenylamine, which is then reacted with methyl-1H-imidazole under basic conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvents Reaction Conditions Advantages Limitations
SNAr + Reduction (EP1896425B1) 4-methyl-1H-imidazole, bases (potassium alkoxide, sodium hydride), Pd/C catalyst DMF, DMA, NMP Elevated temperature, optional microwave irradiation High yield, well-established, scalable Use of polar aprotic solvents may require careful handling
Functional Group Interconversion (EP3095782A1) Hydroxylamine, strong bases (NaOH, KOH), dehydration agents Water, methanol, ethanol, isopropanol Mild acidic and basic conditions, ambient to moderate temperature Environmentally friendly solvents, industrial applicability Multi-step, requires intermediate purifications
Halogenated Intermediate Coupling (CA2833394C) 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole, Pd catalyst Heptane, aqueous HCl Multi-step with recrystallization and hydrolysis High purity product, salt formation for isolation More complex sequence, requires palladium catalysis

Summary and Recommendations

  • The SNAr followed by catalytic hydrogenation approach is a robust and widely used method for synthesizing N,N-Dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine, offering good yields and scalability.
  • The functional group interconversion route provides a greener alternative with aqueous and alcohol solvents, suitable for industrial scale-up with mild reaction conditions.
  • The halogenated intermediate coupling strategy offers high purity products and salt intermediates useful for isolation but involves more complex steps and palladium catalysis.
  • Selection of method depends on available facilities, cost considerations, environmental impact, and desired scale.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, phosphoryl chloride for aminocarbonylation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can yield N,N-dimethyl-4-(trifluoromethyl)benzamide .

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit efficacy in inhibiting cell proliferation across various cancer types. The trifluoromethyl substitution enhances metabolic stability and bioavailability, which are critical for anticancer drug development. Interaction studies suggest that this compound may effectively inhibit certain protein kinases involved in tumor growth.

Neuroprotective Effects

Research has explored the potential of heterocyclic compounds like this compound in treating neurodegenerative diseases such as Alzheimer's Disease. The compound's ability to interact with cholinesterase enzymes could play a role in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Agrochemical Applications

The unique properties of this compound also make it suitable for use in agrochemicals. Its lipophilicity can enhance the effectiveness of pesticides by improving their penetration into plant tissues.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in human cancer cell lines, showcasing its potential as an anticancer agent. The mechanism involved inhibition of specific kinases linked to tumor growth.

Study 2: Neuroprotective Mechanism

Research focusing on Alzheimer's Disease revealed that compounds structurally similar to this compound showed promise in inhibiting acetylcholinesterase activity, thereby potentially reducing amyloid plaque formation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the imidazole/benzimidazole core or the benzene ring:

Compound Name (CAS No.) Structural Features Key Differences Properties/Applications References
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline (2562-71-2) Benzimidazole core without trifluoromethyl group Lacks CF₃ group; simpler substituents Similar electronic profile but lower lipophilicity; used in dye synthesis .
4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (1557839-33-4) Methyl groups at positions 5 and 7 of benzimidazole Increased steric bulk; no CF₃ group Potential for altered binding in biological targets; higher metabolic stability .
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine Bromobenzyl and dimethyl substituents Bulkier substituents; bromine enhances halogen bonding Likely improved pharmacokinetics; studied for antitumor activity .
1-Methyl-5-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N-(4-{trifluoromethyl}phenyl)-1H-benzo[d]imidazol-2-amine Pyridinyloxy linker; dual CF₃ groups Enhanced kinase inhibition (Raf kinase inhibitor) .
Hoechst 34580 (23555-00-2) Piperazinyl and bibenzimidazole groups Extended aromatic system; DNA-binding fluorophore Used in fluorescence-based assays; targets DNA minor grooves .

Physicochemical Properties

  • Electronic Effects: The CF₃ group withdraws electrons, stabilizing the imidazole ring, while the dimethylamino group donates electrons, creating a push-pull system. This contrasts with compounds like 3a (), which lack CF₃ and rely on methoxy or aryl groups for electronic modulation .
  • Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact-exchange corrections improve predictions for such heterocycles, implying high stability in the target compound due to resonance and hybridization effects .

Biological Activity

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine, a synthetic organic compound, has garnered attention in medicinal chemistry due to its complex structure and promising biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a benzene ring, which is further substituted with a trifluoromethyl group and an imidazole moiety. Its molecular formula is C12H12F3N3C_{12}H_{12}F_{3}N_{3}, with a molar mass of 255.24 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and overall biological activity, making it an attractive candidate for drug development .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving nucleophilic aromatic substitution reactions. The process typically begins with the formation of an intermediate through the reaction of a trifluoromethylated aryl halide with an imidazole derivative. Subsequent reduction processes can convert nitro groups to amines, yielding the final compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Compounds with similar structures have demonstrated efficacy in inhibiting cell proliferation across various cancer types. For instance:

  • In vitro studies : Preliminary investigations show that this compound can effectively inhibit certain protein kinases or enzymes involved in tumor growth, potentially making it valuable for cancer therapy.
  • Case Study : In related studies, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines such as SW480 and HCT116, indicating strong growth inhibition .

Binding Affinity

Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group is known to improve metabolic stability and bioavailability, enhancing the pharmacological profile of compounds within this class .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique aspects compared to this compound:

Compound NameStructure FeaturesUnique Aspects
5-(Trifluoromethyl)-1H-imidazoleImidazole ring with trifluoromethyl groupSimpler structure; used as a building block
4-Methyl-N,N-dimethylanilineDimethylamino group on benzeneLacks heterocyclic component; broader applications
5-(Fluoro)-1H-imidazoleFluoro-substituted imidazoleLess lipophilic; different biological activity profile

This compound stands out due to its combination of aromatic and heterocyclic systems along with enhanced pharmacological properties attributed to the trifluoromethyl substitution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine?

  • Methodological Answer : A multi-step synthesis can be adapted from protocols for structurally related imidazole-containing benzenamines. For example, coupling reactions between halogenated trifluoromethyl-imidazole intermediates and N,N-dimethylaniline derivatives under palladium catalysis (e.g., Suzuki-Miyaura cross-coupling) are effective . Key steps include:

  • Step 1 : Preparation of 5-(trifluoromethyl)-1H-imidazole-2-yl halide intermediates.
  • Step 2 : Coupling with N,N-dimethyl-4-aminobenzene derivatives under inert atmosphere (N₂/Ar) using Pd(PPh₃)₄ as a catalyst.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substitution patterns and electronic environments (e.g., trifluoromethyl group at δ ~110-120 ppm in ¹³C NMR) .
  • FT-IR : For identifying C-F stretches (~1100-1200 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :

  • Recrystallization : Use solvent systems like ethanol/water or DCM/hexane for high-purity crystals.
  • HPLC Analysis : Monitor purity with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties of this compound?

  • Methodological Answer :

  • Model Setup : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to account for electron-deficient trifluoromethyl groups .
  • Key Calculations :
  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation : Compare computed NMR shifts with experimental data to refine exchange-correlation functionals .

Q. How to resolve discrepancies in observed vs. predicted biological activity (e.g., kinase inhibition)?

  • Methodological Answer :

  • Assay Optimization : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to assess binding mode deviations .
  • Metabolic Stability : Check for off-target interactions or metabolite interference using liver microsome assays .

Q. What computational models are suitable for studying target interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate protein-ligand interactions over 100+ ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl group modifications .

Q. How to validate the proposed mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Cellular Assays : Use CRISPR-edited cell lines to confirm target specificity .
  • Cross-Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Toxicity Data : Refer to LD₅₀ values from structurally similar N,N-dimethylaniline derivatives (e.g., oral LD₅₀ >5 g/kg in mice) .
  • Regulatory Compliance : Follow guidelines for carcinogenic analogs (e.g., N,N-dimethyl-4-(phenylazo)-benzenamine requires research-use permits) .

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